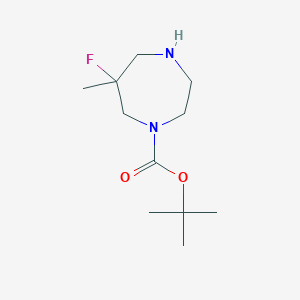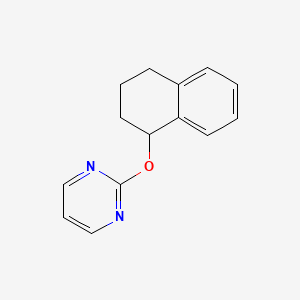
2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyrimidine” is a chemical compound with the molecular formula C14H14N2O . It is related to 2-(1,2,3,4-tetrahydronaphthalen-1-yloxy)acetic acid, which has a CAS Number of 120681-00-7 and a molecular weight of 206.24 .
Synthesis Analysis
A novel one-pot synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines has been reported, which involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction .Molecular Structure Analysis
The molecular structure of related compounds can be found in various databases. For example, the structure of 1,2,3,4-Tetrahydronaphthalen-1-ylmethanol, a related compound, is available in the PubChem database .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds can be found in various databases. For example, 1,2,3,4-Tetrahydronaphthalen-1-ylmethanol has a molecular weight of 162.23 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 1, and a Rotatable Bond Count of 1 .Wissenschaftliche Forschungsanwendungen
Medicine: Antitumor and Antibacterial Agent
This compound has been studied for its potential as an antitumor and antibacterial agent. The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine allows it to bind effectively to biological targets, which is crucial in the design of anticancer drugs . Additionally, its derivatives have shown high antibacterial activity, making it a promising scaffold for new medicines .
Agrochemistry: Plant Growth Regulator
In agrochemistry, derivatives of this compound, such as 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)acetic acid, are explored for their potential as plant growth regulators . These compounds can influence the growth and development of plants, which is vital for improving crop yields and quality.
Material Science: Synthesis of Polymers
The compound’s derivatives are used in the synthesis of polymers and other materials with specific properties. For instance, oxirane derivatives can be utilized in creating coatings, adhesives, and various industrial materials .
Environmental Science: Degradation of Pollutants
Studies have reported the use of tetrahydronaphthalen-1-yloxy derivatives in the degradation of pollutants. This application is significant in environmental cleanup and the management of industrial waste .
Biochemistry: Enzyme Inhibition
In biochemistry, the compound’s derivatives are known to act as enzyme inhibitors. They mimic the transition states of amines and esters in biological processes, which is essential in the study of biochemical pathways and the development of therapeutic agents .
Pharmacology: Drug Development
The compound’s framework is used in pharmacology for drug development, particularly in the synthesis of compounds with potential anti-HIV activity. Its ability to interact with various receptors makes it a valuable entity in the creation of new pharmacological agents .
Eigenschaften
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-1-yloxy)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-2-7-12-11(5-1)6-3-8-13(12)17-14-15-9-4-10-16-14/h1-2,4-5,7,9-10,13H,3,6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMFNVMSPBQOAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)OC3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

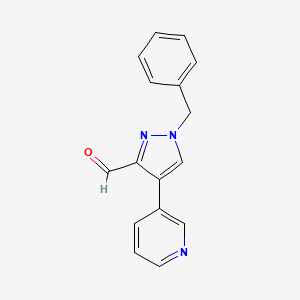
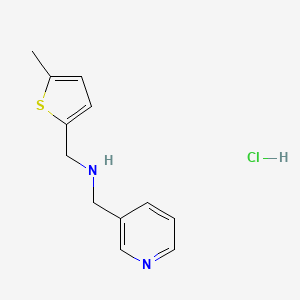

![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2363911.png)
![4-[{2-[(Methylamino)sulfonyl]ethyl}(pyridin-2-ylmethyl)amino]-4-oxobutanoic acid](/img/structure/B2363912.png)
![2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2363913.png)
![(Z)-2-[(4-chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one](/img/structure/B2363914.png)

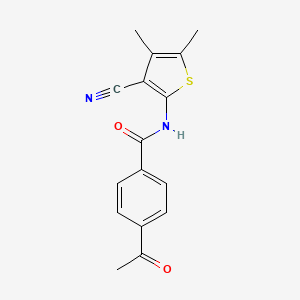
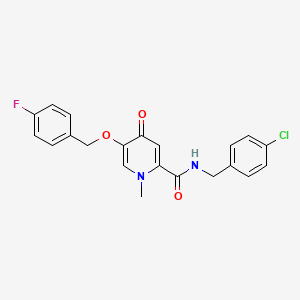
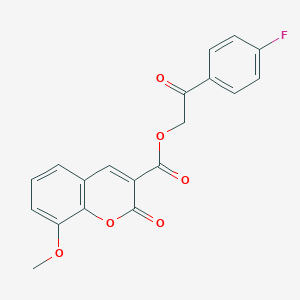
![1-(3,4-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2363922.png)
![N-(4-isopropylphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2363924.png)
